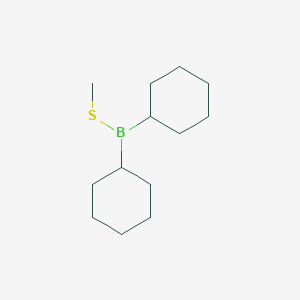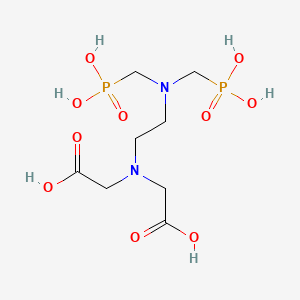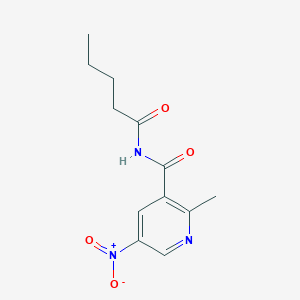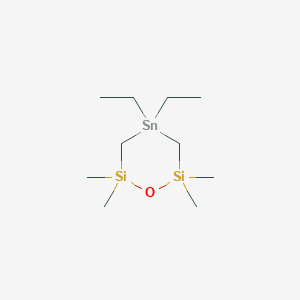![molecular formula C14H12N2O6 B14611843 Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- CAS No. 57693-46-6](/img/structure/B14611843.png)
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is a complex organic compound characterized by its phenolic structure with multiple nitro and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- typically involves nitration reactions. One common method is the nitration of phenol using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The specific conditions and reagents used can vary, but the process generally requires careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of specific catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro and hydroxyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- exerts its effects involves interactions with various molecular targets and pathways. The presence of nitro and hydroxyl groups allows it to participate in redox reactions and form hydrogen bonds, influencing its reactivity and biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group at the opposite position of the hydroxyl group on the benzene ring.
2-Methyl-5-nitrophenol: Another phenolic compound with a similar structure but different substitution pattern.
Phenol, 4-[2-(methylamino)ethyl]-: A compound with a phenolic structure and an aminoethyl group.
Uniqueness
Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro- is unique due to its specific combination of nitro and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
57693-46-6 |
|---|---|
Formule moléculaire |
C14H12N2O6 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-4-9(6-12(14(8)18)16(21)22)5-10-7-11(15(19)20)2-3-13(10)17/h2-4,6-7,17-18H,5H2,1H3 |
Clé InChI |
AWOWBMZKSIKLDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)[N+](=O)[O-])CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)









